molecular formula C17H18N2O4S B14609106 2-Acetyloxybenzoic acid;benzylthiourea CAS No. 60834-55-1

2-Acetyloxybenzoic acid;benzylthiourea

Cat. No.: B14609106
CAS No.: 60834-55-1
M. Wt: 346.4 g/mol
InChI Key: GEXCSOXCDWKQCA-UHFFFAOYSA-N
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Description

2-Acetyloxybenzoic acid;benzylthiourea is a compound that combines the properties of 2-acetyloxybenzoic acid and benzylthiourea. Benzylthiourea, on the other hand, is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-acetyloxybenzoic acid involves the acetylation of salicylic acid with acetic anhydride. The reaction is typically carried out by mixing salicylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to around 60°C for about an hour, after which the product is precipitated by pouring the reaction mixture into ice water .

Benzylthiourea can be synthesized through the condensation of benzylamine with carbon disulfide in an aqueous medium. This reaction is efficient and can produce various substituted thiourea derivatives .

Industrial Production Methods: Industrial production of 2-acetyloxybenzoic acid follows a similar process but on a larger scale, with stringent controls on temperature and reaction conditions to ensure high yield and purity . The production of benzylthiourea in industrial settings often involves the use of automated reactors and continuous flow systems to optimize the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyloxybenzoic acid undergoes several types of chemical reactions, including hydrolysis, esterification, and oxidation. It is known to hydrolyze in the presence of water, forming salicylic acid and acetic acid . It can also undergo esterification reactions to form various esters.

Benzylthiourea participates in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. It can also undergo oxidation reactions to form disulfides and other sulfur-containing compounds .

Common Reagents and Conditions: Common reagents for the hydrolysis of 2-acetyloxybenzoic acid include water and dilute acids or bases. Esterification reactions typically involve alcohols and acid catalysts. Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate .

For benzylthiourea, nucleophilic substitution reactions often use alkyl halides or acyl chlorides as reagents. Oxidation reactions can be carried out using reagents like iodine or bromine .

Major Products Formed: The hydrolysis of 2-acetyloxybenzoic acid produces salicylic acid and acetic acid. Esterification reactions yield various esters, depending on the alcohol used. Oxidation reactions can produce quinones and other oxidized derivatives .

Benzylthiourea can form substituted thioureas, disulfides, and other sulfur-containing compounds through its reactions .

Scientific Research Applications

2-Acetyloxybenzoic acid is extensively used in medicinal chemistry for its analgesic, antipyretic, and anti-inflammatory properties. It is also used in the synthesis of other pharmaceutical compounds . In biology, it is used to study the effects of anti-inflammatory drugs on cellular processes.

Benzylthiourea is used in organic synthesis as a building block for the preparation of various heterocyclic compounds. It has applications in medicinal chemistry for the development of new drugs with potential anticancer, antiviral, and antibacterial activities . In industry, it is used in the production of rubber accelerators and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-acetyloxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX enzymes, it reduces inflammation, pain, and fever .

Benzylthiourea exerts its effects through various mechanisms, depending on its specific application. In medicinal chemistry, it can act as an enzyme inhibitor or interact with cellular receptors to modulate biological pathways .

Comparison with Similar Compounds

2-Acetyloxybenzoic acid is similar to other nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. it is unique in its ability to irreversibly inhibit COX enzymes, providing longer-lasting effects .

Benzylthiourea is comparable to other thiourea derivatives, such as phenylthiourea and methylthiourea. Its uniqueness lies in its benzyl group, which can enhance its reactivity and biological activity .

List of Similar Compounds:
  • Ibuprofen
  • Naproxen
  • Phenylthiourea
  • Methylthiourea

Properties

CAS No.

60834-55-1

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;benzylthiourea

InChI

InChI=1S/C9H8O4.C8H10N2S/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;9-8(11)10-6-7-4-2-1-3-5-7/h2-5H,1H3,(H,11,12);1-5H,6H2,(H3,9,10,11)

InChI Key

GEXCSOXCDWKQCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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